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Abstract

PHA-793887 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases
(CDKs), demonstrating significant activity against CDK2, CDK1, and CDK4. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, mechanism of action, and preclinical pharmacology of PHA-793887. Detailed
summaries of its inhibitory activity, cellular effects, and in vivo efficacy are presented, supported
by experimental methodologies. The information compiled herein serves as a valuable
resource for researchers investigating cell cycle regulation and the therapeutic potential of CDK
inhibitors in oncology.

Chemical Structure and Properties

PHA-793887 is a pyrrolo[3,4-c]pyrazole derivative with the systematic IUPAC name N-(6,6-
dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-
methylbutanamide.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of PHA-793887
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Property Value Reference
N-(6,6-dimethyl-5-(1-
methylpiperidine-4-
carbonyl)-1,4,5,6-

IUPAC Name [1]
tetrahydropyrrolo[3,4-
c]pyrazol-3-yl)-3-
methylbutanamide

CAS Number 718630-59-2 (free base) [1]

Molecular Formula C19H31Ns02 [1]

Molecular Weight 361.48 g/mol [1]
CC(C)CC(=O)NC1=NNC2=C1

SMILES CN(C(=0)C3CCN(C)CC3)C2( [1]
C)C

Appearance White solid powder [1]

N Soluble in DMSO (= 50

Solubility
mg/mL)

logP 2.01

pKa (Strongest Acidic) 11.15

pKa (Strongest Basic) 8.79

Mechanism of Action

PHA-793887 exerts its biological effects through the potent and competitive inhibition of

multiple cyclin-dependent kinases (CDKSs), which are key regulators of cell cycle progression.
By binding to the ATP-binding pocket of these kinases, PHA-793887 prevents the
phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of
apoptosis.[1] Its primary targets include CDK2, CDK1, and CDK4. The inhibition of these
kinases disrupts the G1/S and G2/M transitions of the cell cycle.
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Simplified signaling pathway of cell cycle regulation and points of inhibition by PHA-793887.

In Vitro Activity
Kinase Inhibitory Activity

PHA-793887 has been demonstrated to be a potent inhibitor of several CDKs. The half-
maximal inhibitory concentrations (ICso) against a panel of kinases are summarized below.

Table 2: Kinase Inhibitory Activity of PHA-793887
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Kinase Target ICs0 (NM) Reference
CDK2/Cyclin A 8

CDK2/Cyclin E 8

CDK5/p25 5

CDK7/Cyclin H 10

CDK1/Cyclin B 60 [2]
CDK4/Cyclin D1 62 2]
CDK9/Cyclin T1 138 [2]

GSK3p 79 (2]

Cellular Proliferation and Cytotoxicity

PHA-793887 exhibits potent anti-proliferative activity across a range of human cancer cell lines.

Table 3: Anti-proliferative Activity of PHA-793887 in Human Cancer Cell Lines
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Cell Line Cancer Type ICs0 (M) Reference
A2780 Ovarian 0.088 [2]
HCT-116 Colon 0.163 [2]
COLO-205 Colon 0.188 [2]
DU-145 Prostate 0.284

PC-3 Prostate 0.345

A375 Melanoma 0.396

MCF-7 Breast 0.433 [2]
BX-PC3 Pancreatic 3.4 [2]
K562 Leukemia 03-7 [2]
KuU812 Leukemia 03-7 [2]
KCL22 Leukemia 03-7 [2]
TOM1 Leukemia 03-7 [2]

In colony formation assays, PHA-793887 demonstrated high activity against leukemia cell lines
with an ICso of less than 0.1 puM.[2] At concentrations between 0.2 and 1 uM, PHA-793887
induces cell-cycle arrest and inhibits the phosphorylation of retinoblastoma (Rb) protein and

nucleophosmin.[2] At a higher concentration of 5 uM, it induces apoptosis.[2]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of

PHA-793887.

Table 4: In Vivo Efficacy of PHA-793887 in Xenograft Models
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Dose and
Model Cancer Type Outcome Reference
Schedule
) ) 50-75% tumor
A2780 Ovarian 15-30 mg/kg, i.v. o
growth inhibition
) Tumor growth
HCT-116 Colon 15-30 mg/kg, i.v. o
inhibition
] ) Tumor growth
BX-PC3 Pancreatic 15-30 mg/kg, i.v. o
inhibition
) ) Tumor
HL60 Leukemia 20 mg/kg, i.v. ]
regression
Significant
K562 Leukemia 20 mg/kg, i.v. reduction in
tumor growth
Pharmacokinetics

A Phase | clinical trial in patients with advanced solid tumors provided initial human

pharmacokinetic data for PHA-793887 administered as a 1-hour intravenous infusion.

Table 5: Human Pharmacokinetic Parameters of PHA-793887

Parameter Value
Terminal Half-life (t1/2) 6 - 13 hours
Volume of Distribution (Vd) 1.9-2.2L/kg

Plasma Clearance

0.14 - 0.48 L/h/kg

The data suggests that PHA-793887 has a moderate rate of elimination and distributes into

tissues.

Experimental Protocols

Kinase Assays
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The inhibitory activity of PHA-793887 against various CDKs is determined using a radiometric
kinase assay.

4 Preparation )
Prepare kinase buffeD E)ilute PHA-793887 to desired concentrationa Prepare ATP/[y-33P]ATP mia
Grepare enzyme and substrate squtioD

- J

4 v Reaction )
Incubate PHA-793887 with enzyme and substrate
Initiate reaction by adding ATP/[y-33P]ATP mi))4—
Incubate at room temperature for 30-90 minuteg
- J
4 Detection )

[Stop reaction (e.g., with EDTAD

Geparate phosphorylated substrate from unincorporated ATa

i

[Quantify radioactivity (e.g., scintillation countingD

- J
4 Data Avnalysis )
Galculate percent inhibitioa
Determine ICso values using non-linear regression
- J
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Workflow for a typical radiometric kinase inhibition assay.

Methodology:

o Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are used as
the enzyme source. A specific peptide or protein substrate (e.g., Histone H1 for CDK2/Cyclin
A) is prepared in a kinase reaction buffer.

e Compound Dilution: PHA-793887 is serially diluted in DMSO and then further diluted in the
kinase reaction buffer to achieve the desired final concentrations.

o Kinase Reaction: The kinase, substrate, and PHA-793887 are pre-incubated in a 96-well
plate. The reaction is initiated by the addition of ATP and [y-33P]ATP. The reaction is allowed
to proceed at room temperature for a defined period.

e Reaction Termination and Detection: The reaction is stopped by the addition of a stop
solution (e.g., EDTA). The phosphorylated substrate is then separated from the
unincorporated [y-3P]JATP using methods such as precipitation with trichloroacetic acid
followed by filtration, or binding to phosphocellulose paper.

o Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using
a scintillation counter. The percentage of inhibition is calculated relative to a control reaction
without the inhibitor. ICso values are determined by fitting the dose-response data to a
sigmoidal curve using non-linear regression analysis.

Cell Proliferation Assay

The anti-proliferative effects of PHA-793887 on cancer cell lines are typically assessed using a
sulforhodamine B (SRB) or similar colorimetric assay.

Methodology:

o Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to
attach overnight.
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o Compound Treatment: The following day, the medium is replaced with fresh medium
containing various concentrations of PHA-793887 or vehicle control (DMSO).

 Incubation: The plates are incubated for a specified period, typically 72 hours.
o Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
e Staining: The fixed cells are stained with SRB dye.

o Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized
with a Tris-based solution. The absorbance is measured at a specific wavelength (e.g., 515
nm) using a microplate reader.

o Data Analysis: The absorbance values are proportional to the cell number. The percentage of
cell growth inhibition is calculated for each concentration of PHA-793887 relative to the
vehicle-treated control cells. The ICso value is determined from the dose-response curve.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of PHA-793887 is evaluated in immunodeficient mice bearing
human tumor xenografts.
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General workflow for an in vivo xenograft efficacy study.

Methodology:

e Animal Model: Female athymic nude mice are typically used.

o Tumor Implantation: Human cancer cells are harvested, resuspended in a suitable medium
(e.g., Matrigel), and injected subcutaneously into the flank of the mice.
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e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). The animals are then randomized into treatment and control groups with
comparable mean tumor volumes.

e Drug Administration: PHA-793887 is formulated in a suitable vehicle and administered to the
treatment group, typically via intravenous injection, at a specified dose and schedule. The
control group receives the vehicle alone.

e Monitoring and Endpoints: Tumor dimensions are measured regularly (e.qg., twice weekly)
with calipers, and tumor volume is calculated using the formula: (length x width2)/2. Animal
body weights and general health are also monitored. The study is terminated when tumors in
the control group reach a predetermined size, or at a fixed time point.

o Data Analysis: The anti-tumor efficacy is evaluated by comparing the mean tumor volume of
the treated group to that of the control group. The percentage of tumor growth inhibition
(TGI) is often calculated. Statistical analysis is performed to determine the significance of the
observed differences.

Conclusion

PHA-793887 is a potent multi-CDK inhibitor with significant anti-proliferative activity in a broad
range of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models.
Its well-characterized mechanism of action, involving the induction of cell cycle arrest and
apoptosis through the inhibition of key cell cycle regulators, makes it a valuable tool for cancer
research and a potential candidate for further therapeutic development. This technical guide
provides a comprehensive summary of its chemical and pharmacological properties to support
ongoing and future investigations into the role of CDK inhibition in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [PHA-793887: A Technical Guide to a Multi-Cyclin-
Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666382#pha-793887-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.selleckchem.com/products/PHA-793887.html
https://www.benchchem.com/product/b1666382#pha-793887-chemical-structure-and-properties
https://www.benchchem.com/product/b1666382#pha-793887-chemical-structure-and-properties
https://www.benchchem.com/product/b1666382#pha-793887-chemical-structure-and-properties
https://www.benchchem.com/product/b1666382#pha-793887-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

